molecular formula C7H5NO2S B1336840 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile CAS No. 859851-02-8

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile

Cat. No.: B1336840
CAS No.: 859851-02-8
M. Wt: 167.19 g/mol
InChI Key: HSQAPDOVCIFQCU-UHFFFAOYSA-N
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Description

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile is a heterocyclic compound that features a fused ring system containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydroxythiophene with a suitable nitrile source in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
  • 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde
  • Hydroxymethyl EDOT

Comparison: The presence of the nitrile group allows for further functionalization and derivatization, making it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQAPDOVCIFQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC=C2O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428783
Record name 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859851-02-8
Record name 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonitrile
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